molecular formula C24H18ClN5O2 B2379549 N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-60-4

N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2379549
CAS RN: 1031664-60-4
M. Wt: 443.89
InChI Key:
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Description

“N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazoloquinazoline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be characterized using techniques such as NMR and infrared (IR) spectroscopy, as well as elemental analysis and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Biological Activity and Antineurotic Potential

Research by Danylchenko, Drushlyak, and Kovalenko (2016) explored the biological activity of related triazoloquinazoline carboxamides, identifying potential antineurotic activity, specifically for male reproductive and erectile dysfunction treatment. The substances were predicted to be slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Activities

Pokhodylo and colleagues (2021) synthesized triazoloquinazoline derivatives and evaluated their antimicrobial activities, revealing moderate to good activities against various pathogens including E. coli and S. aureus. These findings highlight the potential of such compounds in antimicrobial applications (Pokhodylo et al., 2021).

Gineinah (2001) also synthesized benzotriazines, incorporating triazoloquinazoline, and tested their antibacterial effectiveness, with some compounds exhibiting good potency (Gineinah, 2001).

Anticancer Activity

Reddy and team (2015) designed and synthesized triazoloquinoline derivatives with a focus on anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential in cancer therapy (Reddy et al., 2015).

H1-Antihistaminic Activity

Alagarsamy et al. (2005) synthesized triazoloquinazolines and evaluated them for H1-antihistaminic activity, finding some compounds to be effective against histamine-induced bronchospasm in guinea pigs. These findings suggest their utility in developing new antihistamines (Alagarsamy et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in the development of new drugs or materials .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O2/c1-14-6-8-15(9-7-14)21-22-27-24(32)18-11-10-16(12-20(18)30(22)29-28-21)23(31)26-13-17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWTZCWBRFDPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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